molecular formula C9H7Br2NO4 B11942552 2,3-Dibromo-3-(2-(hydroxy(oxido)amino)phenyl)propanoic acid CAS No. 70321-33-4

2,3-Dibromo-3-(2-(hydroxy(oxido)amino)phenyl)propanoic acid

Cat. No.: B11942552
CAS No.: 70321-33-4
M. Wt: 352.96 g/mol
InChI Key: ZZBGCCIQPYEBFF-UHFFFAOYSA-N
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Description

ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID: is a chemical compound with the molecular formula C9H7Br2NO4 and a molecular weight of 352.968 . It is known for its unique structure, which includes both bromine and nitro functional groups attached to a hydrocinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID typically involves the bromination of 2-nitrocinnamic acid. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the alpha and beta positions .

Industrial Production Methods: This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling bromine and other reagents .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Elimination Reactions: Dehydrobromination can occur, leading to the formation of alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Elimination: Strong bases like sodium ethoxide in ethanol.

Major Products:

Mechanism of Action

The mechanism of action of ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID largely depends on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons .

Comparison with Similar Compounds

Properties

CAS No.

70321-33-4

Molecular Formula

C9H7Br2NO4

Molecular Weight

352.96 g/mol

IUPAC Name

2,3-dibromo-3-(2-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H7Br2NO4/c10-7(8(11)9(13)14)5-3-1-2-4-6(5)12(15)16/h1-4,7-8H,(H,13,14)

InChI Key

ZZBGCCIQPYEBFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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